molecular formula C19H22BrNO4S2 B12407870 Tiotropium-d6 Bromide

Tiotropium-d6 Bromide

Cat. No.: B12407870
M. Wt: 478.5 g/mol
InChI Key: DQHNAVOVODVIMG-XRBRPDOVSA-M
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Description

Tiotropium-d6 Bromide is a deuterated form of Tiotropium Bromide, a long-acting bronchodilator used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma . The deuterated version, this compound, contains six deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiotropium-d6 Bromide involves the incorporation of deuterium atoms into the Tiotropium Bromide molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Tiotropium-d6 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines .

Scientific Research Applications

Tiotropium-d6 Bromide has a wide range of scientific research applications:

Mechanism of Action

Tiotropium-d6 Bromide exerts its effects by acting as a long-acting muscarinic antagonist. It competitively and reversibly binds to the M3 muscarinic receptors in the bronchial smooth muscle, inhibiting the action of acetylcholine. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps to alleviate symptoms of COPD and asthma .

Comparison with Similar Compounds

Similar Compounds

    Ipratropium Bromide: Another muscarinic antagonist used for bronchodilation but with a shorter duration of action compared to Tiotropium Bromide.

    Aclidinium Bromide: A long-acting muscarinic antagonist similar to Tiotropium Bromide but with different pharmacokinetic properties.

    Glycopyrronium Bromide: Another long-acting muscarinic antagonist used in the management of COPD.

Uniqueness

Tiotropium-d6 Bromide is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability, providing valuable insights into the drug’s behavior in the body .

Properties

Molecular Formula

C19H22BrNO4S2

Molecular Weight

478.5 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9,9-bis(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide

InChI

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+;/i1D3,2D3;

InChI Key

DQHNAVOVODVIMG-XRBRPDOVSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C([2H])([2H])[2H].[Br-]

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-]

Origin of Product

United States

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